molecular formula C23H23ClN4OS B2717508 5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358708-41-4

5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2717508
CAS No.: 1358708-41-4
M. Wt: 438.97
InChI Key: KLNXOPABIOYACS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold known for its diverse pharmacological activities, including kinase inhibition and anticancer properties. Its structure features a 4-chlorobenzylthio group at position 5, a 4-methylbenzyl substituent at position 6, and an ethyl-methyl substitution pattern at positions 1 and 2. These substitutions likely influence its physicochemical properties (e.g., lipophilicity) and target binding. Synthetic routes for analogous compounds typically involve nucleophilic substitution or cyclization reactions, as seen in the preparation of pyrazolo-pyrimidinones via reactions of thioxopyrimidine intermediates with substituted benzyl halides.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-9-11-19(24)12-10-18)27(22(21)29)13-17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNXOPABIOYACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H20ClN4OS
  • Molecular Weight : 420.93 g/mol
  • Key Functional Groups :
    • Pyrazolo-pyrimidine core
    • Thioether linkage
    • Chlorobenzyl substituent

Biological Activity Overview

Research indicates that pyrazolo-pyrimidines exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have reported that pyrazolo derivatives inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Compounds in this class have shown efficacy against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Antitumor Activity

A significant body of research has focused on the antitumor potential of pyrazolo-pyrimidines. For instance, studies have demonstrated that these compounds can inhibit key signaling pathways involved in cancer progression.

Case Study: Synergistic Effects with Doxorubicin

In a study examining the effects of pyrazolo derivatives in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain pyrazoles enhanced the cytotoxic effects of doxorubicin. The results indicated a synergistic interaction, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior and resistance to conventional therapies .

Antimicrobial Activity

The antimicrobial activity of pyrazolo derivatives has been extensively studied. A recent evaluation of various synthesized compounds revealed that certain pyrazolo-pyrimidines exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundGram-positive ActivityGram-negative ActivityFungal Activity
Compound AModerateHighLow
Compound BHighModerateModerate
This compound HighHighModerate

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications to the core structure, such as varying substituents on the benzyl groups or altering the thioether linkage, can significantly impact potency and selectivity.

Key Findings:

  • Chlorine Substitution : The presence of chlorine in the benzyl group enhances antimicrobial activity.
  • Alkyl Chain Variation : The length and branching of alkyl chains on the pyrazole ring influence antitumor efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural and functional features of the target compound with related pyrazolo-pyrimidinone derivatives:

Compound Substituents Key Properties/Activities Reference
Target compound 5-(4-Cl-benzylthio), 6-(4-Me-benzyl), 1-ethyl, 3-methyl Hypothesized enhanced lipophilicity and kinase inhibition due to halogen and benzyl groups
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones 6-(phenacylthio), 1-phenyl Moderate PDE5 inhibitory activity; substituents at position 6 influence selectivity
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-tert-butyl, 1-(4-F-2-OH-phenyl) Improved solubility due to polar hydroxyl group; evaluated for anticancer activity
5-(2-Ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl)-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidin-7-one 5-(piperazinylsulfonyl-phenyl), 3-propyl Enhanced solubility and bioavailability via sulfonyl-piperazine moiety; potential CNS targeting

Key Findings:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-chlorobenzylthio and 4-methylbenzyl groups likely increase lipophilicity compared to derivatives with polar groups (e.g., hydroxyl or sulfonyl). This may enhance membrane permeability but reduce aqueous solubility.
  • In contrast, the sulfonyl-piperazine group in improves solubility, making it more suitable for oral administration.

Biological Activity Trends: Phenacylthio derivatives (e.g., compounds in ) exhibit moderate phosphodiesterase (PDE) inhibition, suggesting that the thioether linkage at position 5 is critical for enzyme interaction.

Synthetic Flexibility: The target compound’s synthesis aligns with methods for pyrazolo-pyrimidinones involving nucleophilic substitution (e.g., thiol displacement). However, its benzylthio group requires careful optimization to avoid steric hindrance during cyclization.

Q & A

Q. What are the optimal synthetic routes for this pyrazolo-pyrimidine derivative, and how is its purity confirmed?

The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Key steps include:

  • Nucleophilic substitution for introducing the 4-chlorobenzylthio group .
  • Microwave-assisted synthesis to enhance reaction efficiency and yield (e.g., 30–45% yields reported for analogous compounds) .
  • Use of polar aprotic solvents (e.g., DMF, THF) and catalysts like K₂CO₃ to facilitate coupling reactions . Purity confirmation:
  • NMR spectroscopy (¹H/¹³C) for structural validation, focusing on aromatic proton splitting patterns and methyl/ethyl group signals .
  • Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Which in vitro assays are recommended for preliminary toxicity screening?

  • Cell viability assays (e.g., MTT) using human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines to determine IC₅₀ values .
  • Hemolytic activity testing to assess erythrocyte membrane disruption .
  • Ames test for mutagenicity potential, though metabolic activation systems (S9 fraction) may be required .

Q. How can crystallinity and solubility be experimentally determined?

  • Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic forms .
  • Powder X-ray Diffraction (PXRD) for crystallinity analysis .
  • HPLC-based solubility assays in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) .

Advanced Questions

Q. What strategies improve structure-activity relationship (SAR) studies for this compound?

  • Systematic substituent variation : Replace the 4-chlorobenzyl or 4-methylbenzyl groups with electron-withdrawing/donating analogs to modulate bioactivity .
  • Bioisosteric replacements : Substitute the thioether linkage with sulfone or sulfonamide groups to enhance metabolic stability .
  • Analytical validation : Use 2D NMR (COSY, NOESY) and X-ray crystallography (if crystals are obtainable) to correlate stereoelectronic effects with activity .

Q. How can molecular docking resolve contradictions in reported enzyme inhibition data?

  • Target prioritization : Dock the compound against kinases (e.g., CDK2) or proteases (e.g., HIV-1 protease) using AutoDock Vina, focusing on binding affinity (ΔG) and pose validation via MD simulations .
  • Free energy perturbation (FEP) to quantify substituent effects on binding .
  • Cross-validate with enzymatic assays (e.g., fluorescence-based kinase inhibition) to reconcile computational and experimental IC₅₀ discrepancies .

Q. What experimental design optimizes metabolic stability studies?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS (HRMS) and tandem MS/MS to characterize phase I/II metabolites .
  • CYP450 inhibition screening to assess drug-drug interaction risks .

Q. How can reaction conditions mitigate low yields in multi-step syntheses?

  • Design of Experiments (DoE) : Optimize temperature, solvent, and catalyst ratios using response surface methodology (RSM) .
  • Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In-line purification : Integrate scavenger resins or liquid-liquid extraction to remove byproducts .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across derivatives?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and control data (e.g., reference inhibitors) .
  • Orthogonal assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill kinetics .
  • Structural reanalysis : Re-examine NMR/MS data to confirm if reported discrepancies stem from isomeric impurities .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Compounds

StepConditionsYieldReference
CyclizationDMF, 80°C, 12 h35%
Thioether formationMicrowave, 150°C, K₂CO₃, 30 min45%
PurificationColumn chromatography (SiO₂, EtOAc)>95%

Table 2: In Vitro Toxicity Profile (Example)

AssayCell LineIC₅₀ (μM)Reference
MTT viabilityHepG212.3
Hemolytic activityHuman RBCs>100

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